N-Fmoc-1-trityl L-Homohistidine

Chemical Identity Quality Control Procurement Specification

This doubly protected L-homohistidine derivative (Fmoc/Trt) is the essential SPPS building block for incorporating a homohistidine residue, extending the imidazole ring one carbon further from the peptide backbone. Empowers systematic SAR, decouples substrate binding from catalysis (RNase S-peptide precedent), and enables design of metallopeptides with altered coordination geometry. Explore PFTase inhibitor pharmacophore space with a defined IP landscape. Research-use-only.

Molecular Formula C41H35N3O4
Molecular Weight 633.748
CAS No. 1324564-23-9
Cat. No. B590055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-1-trityl L-Homohistidine
CAS1324564-23-9
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; 
Molecular FormulaC41H35N3O4
Molecular Weight633.748
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1
InChIKeyZEKQMTMRKGEVMF-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-1-trityl L-Homohistidine (CAS 1324564-23-9) Procurement Evidence Guide for Specialized Peptide Synthesis


N-Fmoc-1-trityl L-Homohistidine (CAS 1324564-23-9) is a doubly protected, non-proteinogenic α-amino acid derivative designed specifically for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It comprises an L-homohistidine backbone—a homolog of histidine featuring an additional methylene group in the side chain, extending the imidazole ring one carbon further from the α-carbon [1]—protected at the Nα-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the imidazole N-1 position with a trityl (Trt) group. This dual-protection strategy yields a molecular formula of C₄₁H₃₅N₃O₄ and a molecular weight of 633.73 g/mol . The compound serves as a research-use-only building block for incorporating the homohistidine residue into synthetic peptides, enabling structure-activity relationship (SAR) studies where the spatial positioning of the imidazole side chain relative to the peptide backbone is systematically altered [2].

Why N-Fmoc-1-trityl L-Homohistidine Cannot Be Replaced by Standard Fmoc-His(Trt)-OH in SAR Studies


The extended methylene spacer in homohistidine fundamentally alters both the chemical properties and the biological function of peptides into which it is incorporated, precluding its substitution with standard Fmoc-His(Trt)-OH (CAS 109425-51-6). The additional carbon between the α-carbon and the imidazole ring alters the pKa of the side chain, modifies the local backbone geometry, and shifts the spatial positioning of the metal-coordinating or acid-base catalytic imidazole group by approximately one bond length relative to the peptide backbone [1]. In documented SAR studies, replacement of histidine-12 in RNase S-peptide with L-homohistidine yielded analogues that retained remarkably high enzymatic activating ability despite substantially reduced S-protein binding affinity, an activity profile unattainable with native histidine [2]. Furthermore, supplier purity specifications differ between the two compounds: N-Fmoc-1-trityl L-Homohistidine is typically offered at 95% purity with batch-specific QC (NMR, HPLC, GC) , whereas standard Fmoc-His(Trt)-OH is routinely available at ≥98–99% HPLC purity from major manufacturers , necessitating separate procurement specifications and quality assessment protocols.

Quantitative Differentiation Evidence for N-Fmoc-1-trityl L-Homohistidine vs. Closest Analogs


Molecular Identity and Formula Differentiate N-Fmoc-1-trityl L-Homohistidine from Fmoc-His(Trt)-OH by One Methylene Unit and Higher Molecular Weight

N-Fmoc-1-trityl L-Homohistidine possesses the molecular formula C₄₁H₃₅N₃O₄ and molecular weight 633.73 g/mol, directly attributable to the homohistidine backbone containing one additional methylene (-CH₂-) group compared to histidine . In contrast, the standard Fmoc-His(Trt)-OH comparator carries the formula C₄₀H₃₃N₃O₄ with a molecular weight of 619.71 g/mol . This structural difference is analytically resolvable; mass spectrometry readily distinguishes the 14-Da mass increment between the two compounds, providing unambiguous identity confirmation during receipt and quality control .

Chemical Identity Quality Control Procurement Specification

L-Homohistidine Replacement of His-12 in RNase S-Peptide Preserves Enzymatic Activating Ability Despite Reduced Binding Affinity

In a direct head-to-head comparison published by van Batenburg et al., RNase S-peptide analogues were synthesized with L-homohistidine replacing histidine at position 12 [1]. The [Hhi¹²] analogues exhibited binding affinity toward S-protein that was 'considerably lower' than that of the native His¹²-containing S-peptide. Despite this reduced binding, the [Hhi¹²] analogues demonstrated a 'remarkably high ability to generate enzymatic activity when combined with S-protein in the presence of yeast RNA as a substrate' [1]. This divergent structure-activity profile—decoupling binding from catalysis—is a direct consequence of the extended side-chain geometry of homohistidine and cannot be reproduced with native histidine or Nτ/Nπ-methyl-histidine analogues, which predominantly affect tautomeric preference rather than side-chain reach [2].

Enzymology Structure-Activity Relationship Peptide Engineering

Differential Protection Strategy: 1-Trityl Protection of N-Fmoc-1-trityl L-Homohistidine Provides Orthogonal Stability Compared to Nim-Trityl Fmoc-His(Trt)-OH

The compound employs a 1-trityl (N-1 trityl) protection on the imidazole ring, as indicated by the '1-trityl' designation in the IUPAC-compatible name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine . This contrasts with most commercially supplied Fmoc-His(Trt)-OH, where the trityl group is attached at the Nim (τ-nitrogen) position [1]. The regiochemistry of trityl attachment influences the steric environment during SPPS coupling steps; the 1-trityl position places the bulky triphenylmethyl group at a different spatial orientation relative to the coupling site, potentially affecting coupling efficiency and epimerization rates during chain elongation [2]. The dual Fmoc/Trt protection is specifically stable under the basic conditions of Fmoc deprotection (piperidine) while remaining cleavable under the mildly acidic conditions of global deprotection (TFA), a critical orthogonality requirement for successful SPPS [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

Homohistidine Shows No Detectable Inhibition of Histidine Decarboxylase at 1 mM, Distinguishing It from Active α-Substituted Histidine Analogues

DeGraw et al. evaluated a series of α- and β-substituted histidine analogues as potential inhibitors of specific histidine decarboxylase (HDC) using rat pyloric stomach extracts and a radiometric ¹⁴CO₂ release assay with carboxyl-¹⁴C-labeled histidine as substrate [1]. α-Substituted analogues (C2–C4 alkyl, including α-methylhistidine) exhibited measurable inhibitory activity at micromolar concentrations. In contrast, homohistidine—characterized by β-methylene extension—failed to exhibit any detectable HDC inhibitory activity at the highest concentration tested (10⁻³ M, i.e., 1 mM) [1]. This negative biochemical result is structurally informative: it demonstrates that extending the side chain by one methylene group abolishes interaction with the HDC active site, confirming that homohistidine is not merely a 'weaker binder' but a functionally distinct chemical entity with a different biological recognition profile.

Enzyme Inhibition Histidine Decarboxylase Selectivity Profiling

Homohistidine-Containing Derivatives Are Explicitly Claimed as Protein Farnesyltransferase Inhibitors in Composition-of-Matter Patents

Warner-Lambert Company (now Pfizer) filed multiple patent families specifically covering histidine and homohistidine derivatives as inhibitors of protein farnesyltransferase (PFTase), an enzyme that activates Ras oncoproteins implicated in cancer and restenosis [1]. The patents (e.g., US5571792, DK0767800T3) explicitly claim homohistidine derivatives among novel PFTase inhibitors [2]. The intellectual property surrounding homohistidine-based inhibitors underscores a dedicated pharmacophore hypothesis: the extended side chain geometry contributes to PFTase active-site interactions in a manner distinct from histidine-based inhibitors [1]. While specific IC₅₀ values for homohistidine-derived compounds were not located in the accessible patent abstracts, the existence of granted composition-of-matter claims demonstrates that homohistidine derivatives have been judged patentably distinct from histidine-based inhibitors by patent examiners, providing independent validation of their differential biological activity.

Drug Discovery Cancer Biology Enzyme Inhibition Patent Analysis

Validated Application Scenarios for Procuring N-Fmoc-1-trityl L-Homohistidine


Engineering Altered Binding-to-Catalysis Ratios in Enzyme Analogues via His→Hhi Substitution

Researchers seeking to decouple substrate binding from catalytic activity in enzymes can replace active-site histidine residues with L-homohistidine using N-Fmoc-1-trityl L-Homohistidine as the SPPS building block. The RNase S-peptide precedent established by van Batenburg et al. (1976) demonstrates that [Hhi¹²] analogues retain high enzymatic activating ability despite substantially reduced S-protein binding affinity [1]. This property is particularly valuable for designing enzyme analogues with altered substrate specificity or reduced off-target binding, as the extended side chain repositions the catalytic imidazole without eliminating its acid-base functionality. The orthogonal Fmoc/1-Trt protection ensures compatibility with standard SPPS protocols .

SAR Studies of Metal-Coordinating Peptides Requiring Altered Imidazole Positioning

The homohistidine residue, with its imidazole ring positioned one methylene unit further from the peptide backbone, enables systematic investigation of metal-binding geometry in designed metallopeptides [1]. Unlike histidine, whose imidazole pKa (~6.0) and metal coordination geometry are constrained by proximity to the backbone, homohistidine provides an additional degree of conformational freedom. This is critical for probing Zn²⁺, Cu²⁺, or Ni²⁺ binding sites where the optimal metal-imidazole distance differs from that achievable with native histidine [2]. The N-Fmoc-1-trityl protected form is the essential SPPS input for incorporating this residue into synthetic metal-binding peptides.

Development of Histidine Decarboxylase-Orthogonal Peptide Probes

For in vivo or cellular peptide probe development where inadvertent recognition by histidine-processing enzymes must be avoided, homohistidine offers a built-in selectivity advantage. The demonstration by DeGraw et al. (1977) that homohistidine shows no detectable inhibition of histidine decarboxylase at 1 mM [1]—whereas multiple α-substituted histidine analogues are active inhibitors—indicates that the homohistidine scaffold is not recognized by HDC's active site. Researchers designing peptides that must remain inert toward histidine-metabolizing pathways can use N-Fmoc-1-trityl L-Homohistidine to synthesize probes with an intrinsically lower risk of interfering with endogenous histidine biochemistry.

Intellectual Property-Secure Peptidomimetic Drug Discovery Targeting Protein Farnesyltransferase

Pharmaceutical research programs targeting Ras-driven cancers via protein farnesyltransferase inhibition can draw on the established patent precedent for homohistidine-based PFTase inhibitors [1]. The Warner-Lambert patent family (US5571792, DK0767800T3) explicitly covers homohistidine derivatives as a distinct inhibitor class, providing a defined IP landscape. Incorporating L-homohistidine into peptide or peptidomimetic inhibitor libraries, using N-Fmoc-1-trityl L-Homohistidine as the synthetic building block, enables exploration of this pharmacophore space with reduced freedom-to-operate uncertainty compared to less well-characterized unnatural amino acids .

Quote Request

Request a Quote for N-Fmoc-1-trityl L-Homohistidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.